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molecular formula C8H9NO3 B018480 2-Methyl-4-nitroanisole CAS No. 50741-92-9

2-Methyl-4-nitroanisole

Cat. No. B018480
M. Wt: 167.16 g/mol
InChI Key: QOZMIJZYJZQOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296758B2

Procedure details

1-methoxy-2-methyl-4-nitrobenzene (3A) (5 g, 30.0 mmol), 3-amino-1-propanol (0.57 mL, 7.5 mmol), isopropanol (3.43 mL, 4.5 mmol), ruthenium(III) chloride hydrate (156 mg, 0.75 mmol), triphenylphosphine (588 mg, 2.24 mmol), and tin(II) chloride dihydrate (1.69 g, 7.5 mmol) in dioxane/H2O (67 mL/7 mL) were placed in a stainless steel pressure vessel. After the system was flushed with argon, the mixture was stirred at 180° C. for 20 hours. The reaction mixture was filtered through a short silica gel column (ethyl acetate/chloroform mixture) to eliminate inorganic compounds and concentrated under reduced pressure. The organic layer was poured into saturated brine, extracted with chloroform, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The residual oily material was separated by column chromatography to give the product 3B (200 mg, 15%). LCMS-ESI+ (m/z): 174.2 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
3.43 mL
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
156 mg
Type
catalyst
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH3:12].N[CH2:14][CH2:15][CH2:16]O.C(O)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.O.[Sn](Cl)Cl>O1CCOCC1.O.O.[Ru](Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[CH3:12])[N:9]=[CH:16][CH:15]=[CH:14]2 |f:4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
0.57 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
3.43 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
588 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.69 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
67 mL
Type
solvent
Smiles
O1CCOCC1.O
Name
Quantity
156 mg
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 180° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the system was flushed with argon
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a short silica gel column (ethyl acetate/chloroform mixture)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The organic layer was poured into saturated brine
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oily material was separated by column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C=C2C=CC=NC2=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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